Home > Products > Screening Compounds P92707 > Tipranavir disodium
Tipranavir disodium - 191150-83-1

Tipranavir disodium

Catalog Number: EVT-406937
CAS Number: 191150-83-1
Molecular Formula: C31H31F3N2Na2O5S
Molecular Weight: 646.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tipranavir Disodium is a disodium salt form of tipranavir, a non-peptidomimetic agent that inhibits both wild type and drug resistant forms of human immunodeficiency virus (HIV) protease.
Classification

Tipranavir disodium falls under the category of antiretroviral drugs, specifically as a protease inhibitor. Protease inhibitors are essential in the management of HIV as they inhibit the viral protease enzyme, which is crucial for the maturation of infectious viral particles. The compound is effective against both wild-type and drug-resistant forms of HIV, making it a versatile option in treatment regimens .

Synthesis Analysis

The synthesis of tipranavir disodium involves several steps that utilize advanced organic chemistry techniques. The initial development of tipranavir was based on structure-based drug design, which allowed researchers to create compounds that could effectively inhibit the HIV protease enzyme.

Key Steps in Synthesis

  1. Starting Materials: The synthesis begins with specific organic precursors that are modified through various chemical reactions.
  2. Chiral Catalysis: A chiral catalyst is often employed to ensure the formation of the desired stereochemistry, which is critical for biological activity.
  3. Purification: After synthesis, purification techniques such as crystallization or chromatography are used to isolate the active compound from by-products.
  4. Salt Formation: The final step involves converting tipranavir into its disodium salt form to enhance its solubility and bioavailability.

The synthesis process has been optimized over time to improve yield and reduce the number of steps required .

Molecular Structure Analysis

The molecular formula for tipranavir disodium is C31H31F3N2Na2O5SC_{31}H_{31}F_{3}N_{2}Na_{2}O_{5}S, with a molar mass of approximately 602.67 g/mol. The structure includes several functional groups that contribute to its activity:

  • Fluorinated Aromatic Rings: These enhance lipophilicity and binding affinity to the target enzyme.
  • Sulfonamide Group: This group plays a crucial role in the interaction with the protease enzyme.
  • Chiral Centers: The presence of chiral centers is vital for the specificity and potency of the inhibitor.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography, which provides insights into how tipranavir interacts with the HIV protease at an atomic level .

Chemical Reactions Analysis

Tipranavir undergoes various chemical reactions during its metabolic processing in the body:

  1. Metabolism: Primarily metabolized in the liver through cytochrome P450 enzymes, particularly CYP3A4.
  2. Excretion: The drug and its metabolites are predominantly excreted via feces (approximately 82.3%) and urine (approximately 4.4%) .
  3. Interactions: Tipranavir can interact with other medications that are metabolized by CYP3A4, leading to potential alterations in drug levels and efficacy.

The stability of tipranavir under physiological conditions is critical for its therapeutic effectiveness .

Mechanism of Action

Tipranavir disodium functions by inhibiting the HIV protease enzyme, which is essential for viral replication. By binding to the active site of this enzyme, tipranavir prevents it from cleaving viral polyproteins into functional proteins necessary for assembling new virions.

Key Mechanistic Details

Physical and Chemical Properties Analysis

Tipranavir disodium possesses several notable physical and chemical properties:

  • Solubility: As a disodium salt, it has improved solubility compared to its free base form.
  • Stability: The compound demonstrates stability under a variety of conditions but requires careful handling due to potential degradation pathways.
  • Bioavailability: Administered orally in soft capsule form, its bioavailability is influenced by food intake and co-administration with ritonavir .

Relevant Data

  • Elimination Half-life: Approximately 4.8–6 hours.
  • Protein Binding: Very high protein binding (99.9%), which affects its distribution and elimination .
Applications

Tipranavir disodium is primarily used in clinical settings for:

  • HIV Treatment: It is indicated for patients who have developed resistance to other treatments, making it crucial for managing complex cases of HIV infection.
  • Research Applications: Ongoing studies continue to explore its effectiveness against emerging resistant strains and potential applications in combination therapies.
Introduction to Tipranavir Disodium

Historical Context of Human Immunodeficiency Virus Protease Inhibitor Development

The identification of human immunodeficiency virus protease as a therapeutic target followed rapidly after the recognition of acquired immunodeficiency syndrome (AIDS) as a global health crisis in the early 1980s. Human immunodeficiency virus protease, an aspartyl protease essential for viral maturation, processes Gag and Gag-Pol polyproteins into functional structural proteins and enzymes. Inhibition disrupts virion assembly, yielding non-infectious particles [3] [6]. Early drug design exploited the protease’s symmetry by creating transition-state mimics. Saquinavir (approved 1995), the first peptidomimetic protease inhibitor, incorporated a hydroxyethylamine core replacing the scissile peptide bond, establishing the peptidomimetic paradigm [3] [6]. Subsequent inhibitors like ritonavir (1996) and indinavir (1996) improved potency but shared susceptibility to resistance mutations (e.g., V82A, I84V) within the protease substrate cleft [3] [8].

By the late 1990s, multidrug-resistant human immunodeficiency virus strains threatened clinical progress. This necessitated inhibitors with novel chemistry capable of inhibiting variant proteases with accumulated mutations. Nonpeptidic scaffolds offered potential advantages: reduced susceptibility to peptide-bond-cleaving enzymes, distinct resistance profiles, and improved pharmacokinetics [1] [9]. Tipranavir disodium emerged from iterative structure-based design cycles optimizing a nonpeptidic dihydropyrone sulfonamide lead identified through high-throughput screening [1].

Table 1: Evolution of Key Human Immunodeficiency Virus Protease Inhibitors

Compound (Approval Year)Chemical ClassDesign BasisPrimary Limitation
Saquinavir (1995)Peptidomimetic hydroxyethylamineTransition-state mimic mimicking Phe-Pro cleavage siteLow bioavailability, high pill burden
Ritonavir (1996)PeptidomimeticSymmetry-based design targeting C2-symmetry of protease active siteGastrointestinal toxicity, cytochrome P450 inhibition
Tipranavir (2005)Nonpeptidic dihydropyrone sulfonamideStructure-based optimization of high-throughput screening hitRequires high-dose ritonavir boosting, hepatic enzyme elevations
Darunavir (2006)Peptidomimetic bis-tetrahydrofuranDesigned for hydrogen bonding with protease backboneLower efficacy against some highly resistant variants

Role of Nonpeptidic Protease Inhibitors in Antiretroviral Therapy

Nonpeptidic human immunodeficiency virus protease inhibitors constitute a distinct pharmacologic subclass characterized by their departure from traditional peptide-like scaffolds. Tipranavir disodium exemplifies this approach, featuring a 6-hydroxy-4-oxo-5,6-dihydro-2H-pyran-2-sulfonamide core [1] [6]. This chemical architecture confers several theoretical and practical advantages:

  • Enhanced Flexibility and Binding Adaptability: Unlike rigid peptidomimetics, tipranavir’s nonpeptidic structure possesses greater rotational freedom. Molecular modeling reveals it adopts multiple low-energy conformations, enabling adaptation to distortions in the mutated protease active site [2] [9]. This plasticity allows tipranavir to maintain binding affinity against proteases harboring mutations (e.g., L33F, V82L) that severely diminish binding of first-generation inhibitors [2] [8].

  • Distinct Resistance Profile: In vitro selection of resistance to tipranavir requires accumulation of multiple specific mutations (typically ≥5), including I13V, V32I, L33F, K45I, V82L, and I84V [2] [8]. The V82L mutation, rarely selected by other protease inhibitors, is particularly characteristic of tipranavir resistance but confers only minimal resistance when present alone. This contrasts sharply with inhibitors like indinavir, where single mutations (e.g., V82A) cause significant resistance [2] [9].

  • Mechanistic Implications: Crystallographic studies indicate tipranavir interacts extensively with both conserved backbone atoms and non-conserved side chains within the protease substrate cleft [1] [3]. Its sulfonamide group forms critical hydrogen bonds with Asp29 and Asp30, while the dihydropyrone oxygen interacts with the catalytic water molecule. These interactions, combined with van der Waals contacts across a broad surface area, contribute to its resilience against mutational escape [1] [6].

Table 2: Comparison of Nonpeptidic vs. Peptidomimetic Human Immunodeficiency Virus Protease Inhibitors

CharacteristicNonpeptidic (Tipranavir)Peptidomimetic (Saquinavir, Indinavir, etc.)
Core Chemical StructureDihydropyrone sulfonamideHydroxyethylamine, hydroxyethylene
Representative Binding Affinity (Ki)8 pM0.1 - 1 nM
Primary Mechanism Against ResistanceConformational flexibility, binding to conserved backboneOptimized side-chain contacts with protease residues
Typical Resistance MutationsI13V, V32I, L33F, K45I, V82L, I84VD30N, V82A/T/F, I84V, L90M
Impact of Single Mutation on EfficacyMinimal (e.g., V82L: 2.4-fold change)Often significant (e.g., V82A: >10-fold change)

Emergence of Tipranavir Disodium as a Salvage Therapy Agent

Tipranavir disodium’s clinical value crystallized in the era of multidrug-resistant human immunodeficiency virus. Phase II and III trials (RESIST studies) specifically enrolled patients with extensive prior protease inhibitor exposure and documented resistance to multiple agents [2] [9]. Tipranavir disodium co-administered with ritonavir demonstrated superior virologic responses compared to other ritonavir-boosted protease inhibitors in this population, establishing its role in salvage therapy.

  • Defining Salvage Therapy: Salvage regimens target individuals experiencing virologic failure on multiple prior antiretroviral regimens, often involving resistance to nucleoside reverse transcriptase inhibitors, non-nucleoside reverse transcriptase inhibitors, and at least one protease inhibitor. The potency of tipranavir disodium against such viruses stems from its high genetic barrier to resistance and retained activity against isolates with "Universal Protease Inhibitor Resistance-Associated Mutations" (PRAMs: L33F/I/V, V82A/F/L/T, I84V, L90M) [2] [8]. Phenotypic susceptibility testing showed >90% of isolates resistant to ≥3 licensed protease inhibitors remained susceptible to tipranavir disodium [2] [4].

  • Clinical Validation: The RESIST trials demonstrated that optimized background regimens containing tipranavir disodium plus ritonavir achieved significantly greater rates of virologic suppression (viral load reduction >1 log10 copies/milliliter) at 24 weeks compared to regimens containing other boosted protease inhibitors in highly treatment-experienced patients [2] [9]. Crucially, efficacy correlated with the number of active companion agents. Patients receiving tipranavir disodium plus enfuvirtide (a fusion inhibitor) for the first time achieved response rates exceeding 70%, highlighting its synergistic role within salvage combinations [2] [8].

  • Resistance Interpretation: Genotype-based algorithms (tipranavir mutation scores) were developed to predict response. These scores quantify mutations at 16 protease positions (e.g., 10V, 13V, 20M/R/V, 33F, 36I, 46L, 54A/M/V, 82L/T, 84V) [2] [8]. Patients harboring ≤4 tipranavir-associated mutations showed robust virologic responses, while those with ≥8 mutations exhibited significantly diminished response rates. Importantly, the mutations conferring resistance to tipranavir disodium (e.g., V82L) differ substantially from those compromising darunavir (e.g., I50L, I54M), allowing potential sequential use [9].

Tipranavir disodium thus emerged as a cornerstone of salvage therapy precisely because its unique structure and mechanism overcame limitations inherent to earlier peptidomimetic protease inhibitors. Its approval in 2005 provided a critical option for patients facing exhaustion of antiretroviral therapies due to multidrug resistance, embodying the successful translation of structure-based drug design against a rapidly evolving viral target [1] [2] [9].

Properties

CAS Number

191150-83-1

Product Name

Tipranavir disodium

IUPAC Name

disodium;(2R)-6-oxo-2-(2-phenylethyl)-2-propyl-5-[(1R)-1-[3-[5-(trifluoromethyl)pyridin-2-yl]sulfonylazanidylphenyl]propyl]-3H-pyran-4-olate

Molecular Formula

C31H31F3N2Na2O5S

Molecular Weight

646.6 g/mol

InChI

InChI=1S/C31H32F3N2O5S.2Na/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34;;/h5-14,18,20,25H,3-4,15-17,19H2,1-2H3,(H,37,38);;/q-1;2*+1/p-1/t25-,30-;;/m1../s1

InChI Key

ZBWMQTUSVWBMQE-KPHXKKTMSA-M

SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)[N-]S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)[O-])CCC4=CC=CC=C4.[Na+].[Na+]

Canonical SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)[N-]S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)[O-])CCC4=CC=CC=C4.[Na+].[Na+]

Isomeric SMILES

CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)[N-]S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)[O-])CCC4=CC=CC=C4.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.